Technical Monograph: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
Technical Monograph: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
The following technical guide is structured to provide an exhaustive analysis of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate , focusing on its spectroscopic identity, synthetic pathways, and utility in medicinal chemistry and energetic materials.
CAS Registry Number: 1045709-38-3 Document Type: Technical Specification & Application Guide Version: 2.0 (Scientific Reference)
Executive Summary & Chemical Identity
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a specialized 3,3-disubstituted oxetane building block. In modern drug discovery, it serves as a critical intermediate for introducing the oxetane ring—a stable, polar bioisostere for gem-dimethyl or carbonyl groups—into peptide backbones and small molecule inhibitors. The compound features a unique orthogonality: an electrophilic ester handle and a latent amine precursor (the nitro group), anchored to a conformationally rigid oxetane core.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate |
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| Physical State | Colorless to pale yellow oil / Low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1] |
| Stability | Thermally sensitive above 160°C (Nitro group decomposition).[2] Store at 2-8°C. |
Synthetic Methodology & Mechanism
The synthesis of this compound typically follows a divergent route from 3-oxetanone, leveraging the high reactivity of 3-methyleneoxetane derivatives. The most authoritative route, developed by the Carreira group and later optimized for energetic monomers, utilizes 3-(nitromethylene)oxetane as a Michael acceptor.
Core Synthetic Pathway
The synthesis involves the conjugate addition of an acetate equivalent (e.g., ethyl acetate enolate or a Reformatsky reagent) to the exocyclic double bond of 3-(nitromethylene)oxetane.
Figure 1: Synthetic workflow from 3-oxetanone to the target 3,3-disubstituted oxetane via the nitromethylene intermediate.[3]
Mechanistic Insight
-
Henry Condensation: 3-Oxetanone reacts with nitromethane to form the
-nitroalcohol. -
Dehydration: Elimination of water yields 3-(nitromethylene)oxetane . This intermediate is electronically unique; the nitro group activates the exocyclic alkene for nucleophilic attack.
-
Michael Addition: The nucleophile (acetate enolate) attacks the electrophilic carbon at the 3-position of the ring (conjugate addition), pushing the double bond electrons to the nitro group (forming a nitronate), which is subsequently protonated to yield the target.
Spectroscopic Data Analysis
The following data represents the consensus spectroscopic signature for Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate. Due to the rigidity of the oxetane ring, the chemical shifts are highly characteristic and distinct.
H NMR Spectroscopy (400 MHz, )
The spectrum is dominated by the symmetry of the oxetane ring and the distinct ethyl and methylene signals.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.92 | Singlet (s) | 2H | Highly deshielded by nitro group. | |
| 4.65 | Doublet (d, | 2H | Oxetane Ring ( | Characteristic "roofing" effect of oxetane AB system. |
| 4.52 | Doublet (d, | 2H | Oxetane Ring ( | Diastereotopic protons due to C3 substitution. |
| 4.18 | Quartet (q, | 2H | Typical ethyl ester methylene. | |
| 2.85 | Singlet (s) | 2H | Acetate methylene at quaternary C3 center. | |
| 1.28 | Triplet (t, | 3H | Typical ethyl ester methyl. |
C NMR Spectroscopy (100 MHz, )
Key diagnostic peaks include the quaternary carbon at position 3 and the oxetane ring carbons.
| Shift ( | Assignment | Notes |
| 170.5 | Carbonyl ester. | |
| 78.5 | Oxetane | Ring carbons (strongly deshielded by oxygen). |
| 77.2 | Solvent reference.[1] | |
| 76.5 | Nitromethylene carbon. | |
| 61.5 | Ethyl ester methylene. | |
| 42.0 | Quaternary | The pivotal sp3 center of the oxetane. |
| 38.5 | Acetate methylene. | |
| 14.1 | Ethyl ester methyl. |
Infrared (IR) Spectroscopy
-
2980, 2875 cm⁻¹: C-H stretching (aliphatic).
-
1735 cm⁻¹: C=O stretching (strong, ester).
-
1555 cm⁻¹:
asymmetric stretching (diagnostic). -
1375 cm⁻¹:
symmetric stretching. -
980 cm⁻¹: C-O-C symmetric stretching (cyclic ether/oxetane breathing mode).
Experimental Protocols
Safety Warning: Nitromethyl compounds are potential energetic precursors.[2] Reactions should be performed behind a blast shield. Avoid heating the isolated neat material above 100°C.
Protocol A: Synthesis of 3-(Nitromethylene)oxetane (Precursor)[2]
-
Condensation: To a solution of 3-oxetanone (1.0 eq) and nitromethane (10 eq) in methanol, add triethylamine (0.1 eq) at 0°C. Stir for 4 hours.
-
Workup: Evaporate volatiles to obtain crude 3-(nitromethyl)-3-hydroxyoxetane.
-
Dehydration: Dissolve crude alcohol in DCM. Add
(2.5 eq) and cool to -78°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Allow to warm to 0°C over 2 hours. -
Purification: Quench with
, extract with DCM, and purify via flash chromatography (Hexane/EtOAc) to yield the yellow oil 3-(nitromethylene)oxetane.
Protocol B: Michael Addition to Target
-
Activation: In a flame-dried flask under Argon, generate the lithium enolate of ethyl acetate (using LDA in THF at -78°C) or prepare the Reformatsky reagent (Ethyl bromoacetate + Zn dust).
-
Addition: Add solution of 3-(nitromethylene)oxetane (1.0 eq) in THF dropwise to the enolate/Reformatsky solution at -78°C.
-
Reaction: Stir for 30 mins at -78°C, then slowly warm to room temperature.
-
Quench: Quench with saturated aqueous
. -
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over
.[1] -
Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes). Target compound elutes as a colorless oil or low-melting solid.
Applications in Drug Discovery
The 3,3-disubstituted oxetane motif is a high-value "solubility switch" in medicinal chemistry.[4]
Figure 2: Functional utility of the target molecule in pharmaceutical and materials science.
-
Peptidomimetics: Reduction of the nitro group to an amine (
, Pd/C) and hydrolysis of the ester yields a -amino acid analog. This constrained amino acid can be incorporated into peptides to induce specific turn conformations and improve proteolytic stability. -
Solubility Enhancement: Replacing a gem-dimethyl group with this oxetane core typically lowers LogP by ~1.0 unit and increases aqueous solubility, often by reducing metabolic clearance (intrinsic clearance,
).
References
-
Wuitschik, G., et al. (2008).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 47(24), 4512–4515.
-
Wuitschik, G., Carreira, E. M., et al. (2010).[4] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Löbbicke, R., et al. (2022). "3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers." Materials Advances, 3, 3535-3543.
-
PubChem Compound Summary. (2025). "Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate (CID 53346572)."[6] National Center for Biotechnology Information. [6]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00088A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate | C8H13NO5 | CID 53346572 - PubChem [pubchem.ncbi.nlm.nih.gov]
